molecular formula C9H15NOS B13220944 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B13220944
M. Wt: 185.29 g/mol
InChI Key: ALVLFWQRVMLFKG-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and alcohols. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) and chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, thiophene derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or serotonin antagonists . The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.

Comparison with Similar Compounds

3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its amino and hydroxyl groups provide additional sites for chemical modification and potential biological activity.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3

InChI Key

ALVLFWQRVMLFKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CC=CS1)O

Origin of Product

United States

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